molecular formula C11H21NO2 B1486915 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester CAS No. 1020032-85-2

2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester

Cat. No.: B1486915
CAS No.: 1020032-85-2
M. Wt: 199.29 g/mol
InChI Key: NJYCNAKVGQHTMN-UHFFFAOYSA-N
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Description

2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester is a synthetic organic compound characterized by a piperidine ring substituted at the 4-position with a propionic acid ethyl ester side chain and a methyl group at the 2-position.

Key properties include:

  • Molecular formula: Likely $ \text{C}{12}\text{H}{21}\text{NO}_2 $ (inferred from analogs in and ).
  • Physicochemical traits: Moderate hydrophobicity (predicted LogP ~1.8), hydrogen bond acceptor/donor counts (3 and 1, respectively), and a topological polar surface area (TPSA) of ~38 Ų, suggesting moderate solubility in polar solvents .
  • Synthetic routes: Likely involves coupling of piperidine derivatives with propionic acid ethyl ester precursors via mixed anhydride or carbodiimide-mediated methods (analogous to methods in and ).

Properties

IUPAC Name

ethyl 2-methyl-3-piperidin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-14-11(13)9(2)8-10-4-6-12-7-5-10/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYCNAKVGQHTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester (also known as 2-Methyl-3-piperidin-4-ylpropanoic acid ethyl ester) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and inflammation. This article aims to detail its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₅NO₂
  • Molecular Weight : 193.25 g/mol

This compound features a piperidine ring, which is known for its role in various biological activities, including modulation of neurotransmitter systems.

Research indicates that this compound may exert its effects through several mechanisms:

  • NLRP3 Inhibition : The compound has been studied for its potential to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. Inhibition of this pathway can reduce the release of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative disorders.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of this compound:

Concentration (µM) Pyroptosis Inhibition (%) IL-1β Release Inhibition (%)
1024.9 ± 6.319.4 ± 0.4
5029.1 ± 4.8Not reported

These results indicate a concentration-dependent inhibition of pyroptosis and IL-1β release, highlighting the compound's potential as an anti-inflammatory agent .

Case Studies

One notable study evaluated the effects of various derivatives of piperidine compounds on human macrophages. The results demonstrated that modifications to the structure of piperidine derivatives could enhance their inhibitory effects on NLRP3 activation:

  • Compound Variants : Derivatives with specific functional groups showed varying degrees of activity, suggesting that structural modifications can optimize biological efficacy.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a repeated dose inhalation study on Wistar rats, no significant adverse effects were observed at lower concentrations (NOAEC determined at 150 mg/m³) while higher concentrations led to degenerative changes in nasal epithelium .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antihistamine Activity
Research indicates that derivatives of 2-methyl-3-piperidin-4-yl-propionic acid ethyl ester exhibit antihistamine properties. These compounds have been shown to selectively inhibit H1 receptors without significant interaction with other pharmacological targets, making them suitable for treating allergic conditions while minimizing side effects associated with polypharmacy in patients with concurrent cardiovascular diseases .

1.2 Anti-inflammatory Properties
Studies have demonstrated that compounds related to this compound can modulate inflammatory responses. For example, a derivative was found to reduce pyroptosis and interleukin-1 beta (IL-1β) release in cell cultures, indicating potential applications in managing inflammatory diseases .

1.3 Cancer Research
The compound's derivatives have been investigated for their potential as histone deacetylase inhibitors (HDACIs). In a series of experiments, modified esters showed selective inhibition of colon cancer cell proliferation, highlighting their promise in cancer therapeutics .

Synthesis and Derivative Development

2.1 Synthetic Pathways
The synthesis of this compound involves several steps, including the reaction of piperidine derivatives with propionic acid and subsequent esterification processes. Various synthetic routes have been optimized to enhance yield and purity, making it feasible for industrial production .

2.2 Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to identify the most effective modifications of the compound for enhancing bioactivity. For instance, altering substituents on the piperidine ring or the propionic acid moiety has led to compounds with improved pharmacological profiles .

Case Studies

Study Findings Application
Study on Antihistamine ActivityDerivatives showed high selectivity for H1 receptorsAllergy treatment
Anti-inflammatory ResearchReduction in IL-1β release by 19% at certain concentrationsInflammatory disease management
Cancer Cell Proliferation InhibitionSelective HDAC inhibition led to reduced colon cancer cell growthCancer therapy development

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Containing Esters
Compound Molecular Formula Key Features Bioavailability Applications
2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester $ \text{C}{12}\text{H}{21}\text{NO}_2 $ Piperidine ring with methyl and ethyl ester substituents; moderate LogP (~1.8). High BBB permeability CNS drug candidates, enzyme inhibition.
Ethyl 2-(piperidin-4-yl)acetate () $ \text{C}{9}\text{H}{17}\text{NO}_2 $ Shorter chain (acetate vs. propionate), no methyl group. LogP ~1.2. Moderate GI absorption Intermediate in peptide synthesis.
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate () $ \text{C}{8}\text{H}{13}\text{F}2\text{NO}2 $ Difluoro substitution enhances metabolic stability; LogP ~1.3. Improved enzymatic resistance Fluorinated drug analogs.

Key Differences :

  • Fluorination: The difluoro analog () shows enhanced metabolic stability, a trait absent in the non-fluorinated target compound .
Propionic Acid Ester Derivatives
Compound Structure Solubility LogP Bioactivity
This compound Piperidine-linked ester Low in water, high in DMSO ~1.8 CNS-targeted activity
2-Methyl-propionic acid methyl ester () Methyl ester, no piperidine High in organic solvents ~1.0 Industrial solvent, intermediate
3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-ylamino]propionic acid ethyl ester () Aromatic amine-functionalized ester Moderate in ethanol ~2.5 Anticancer research

Key Differences :

  • Piperidine vs. aromatic groups : The piperidine ring enhances BBB penetration compared to aromatic analogs (), which are more suited for peripheral targets .
  • Ester group (ethyl vs. methyl) : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging in vivo activity .
Ethyl Esters in Broader Context
Compound Class Solubility (mg/mL) LogPo/w Applications
This compound Piperidine ester DMSO: >50 ~1.8 Neuropharmacology
Myristic Acid Ethyl Ester () Fatty acid ester Ethanol: >500 ~7.0 Lipid membrane studies
Docosahexaenoic Acid (DHA) Ethyl Ester () Polyunsaturated ester PBS: 0.15; DMF: 100 ~6.5 Cardiovascular health

Key Differences :

  • Hydrophobicity : Fatty acid esters () are far more hydrophobic (LogP >6) than piperidine-linked esters, limiting their CNS utility but enhancing lipid bilayer interactions .
  • Functional groups: The target compound’s piperidine and methyl groups enable specific enzyme interactions, unlike non-polar fatty acid esters .

Research Findings and Implications

  • Synthetic feasibility : The target compound shares synthetic pathways with Ethyl 2-(piperidin-4-yl)acetate (e.g., carbodiimide coupling), but the methyl group introduces additional steric challenges .
  • Biological relevance: Piperidine derivatives exhibit higher BBB permeability than non-cyclic esters (e.g., DHA ethyl ester), positioning them as promising neuroactive agents .
  • Stability : Ethyl esters generally outperform methyl esters in metabolic stability, as seen in comparative studies of propionic acid derivatives .

Preparation Methods

Preparation via Esterification and Substitution on Piperidinone Derivatives

This method involves preparing substituted piperidinone intermediates followed by esterification and functional group transformations.

Key Steps:

  • Starting Material: 3-Carboethoxy-2-piperidone or related piperidinone derivatives.
  • Base Treatment: Use of strong bases such as n-butyllithium (n-BuLi) at low temperatures (-78 °C) to generate reactive intermediates.
  • Acylation: Reaction with acid chlorides (e.g., indole acid chlorides) to form imides.
  • Grignard Addition: Treatment with organomagnesium reagents (e.g., n-butylmagnesium chloride) to introduce alkyl substituents.
  • Diazo Transfer: Introduction of diazo functionality using reagents like ethyl 2-diazomalonyl chloride to form diazo imides.
  • Purification: Isolation of products by extraction, drying over sodium sulfate (Na2SO4), and filtration.

This approach yields intermediates useful for further transformations leading to the target ester compound.

Step Reagents/Conditions Outcome/Yield (%)
1 n-BuLi, -78 °C Generation of reactive intermediate
2 Acid chloride (e.g., indole acid chloride) Formation of imide (45%)
3 n-Butylmagnesium chloride, THF, 0 °C Alkylated intermediate
4 Ethyl 2-diazomalonyl chloride Diazo imide formation (59%)
5 Extraction, drying, filtration Purified diazo imide

This sequence is adapted from the work of Hong et al. (Emory University), focusing on diazo imide intermediates relevant to piperidine derivatives synthesis.

Rhodium(II)-Catalyzed Cyclization-Cycloaddition Cascade

An advanced synthetic approach involves Rh(II)-catalyzed reactions of diazo imides to form complex nitrogen heterocycles, including piperidine derivatives with propionic acid ester functionalities.

Highlights:

  • Diazo imides serve as key intermediates, prepared as described above.
  • Rhodium(II) catalysts promote the formation of carbonyl ylides via cyclization of electrophilic metallo-carbenoids.
  • Intramolecular 1,3-dipolar cycloaddition leads to pentacyclic compounds with high stereocontrol.
  • This method is efficient for constructing complex ring systems found in alkaloid natural products and their analogs.

Reaction Scheme Summary:

Intermediate Catalyst Conditions Product Type Yield (%)
Diazo imide Rh(II) Benzene, 80 °C Cycloadduct (carbonyl ylide) Up to 97%

The Rh(II)-catalyzed method is noted for its stereoselectivity and efficiency in assembling piperidine-based frameworks with ester substituents.

Esterification and Functional Group Transformations

In addition to ring construction, esterification of the propionic acid moiety is critical. Common methods include:

  • Use of alkylating agents such as methyltrimethylsilyl dimethylketene acetal or ethyltrimethylsilyl dimethylketene acetal in the presence of bases (e.g., DBU, DABCO, or inorganic bases like sodium hydroxide or potassium carbonate).**
  • Purification steps involve organic solvent extraction (ethyl acetate), drying over Na2SO4, and filtration.
  • Typical yields for esterification steps range from 88% to 100%, indicating high efficiency.
Esterification Example Reagents/Conditions Yield (%)
Reaction of piperidinyl intermediate with ethyltrimethylsilyl dimethylketene acetal DMF, 80 °C, 18 h 92%
Purification by organic extraction and drying Na2SO4 dehydration, filtration

These methods ensure the formation of the ethyl ester of 2-methyl-3-piperidinyl propionic acid with high purity and yield.

Industrial Scale Considerations

  • The use of inorganic bases such as sodium hydroxide, potassium carbonate, or sodium bicarbonate is preferred for scalability.
  • Solvent choice (e.g., dichloromethane, ethyl acetate) and drying agents (Na2SO4) are standard for industrial purification.
  • The process is adaptable for large-scale production due to the high yields and relatively mild reaction conditions.
  • The synthetic route avoids harsh reagents and extreme conditions, enhancing safety and environmental compatibility.

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Reaction Conditions Yield Range Notes
Base-mediated acylation and esterification n-BuLi, acid chlorides, Grignard reagents Low temperature (-78 °C), THF 45-59% (intermediates) Multi-step, requires careful control
Rh(II)-catalyzed cyclization Rh(II) catalyst, diazo imides Benzene, 80 °C Up to 97% High stereoselectivity, complex ring formation
Esterification with silyl ketene acetals Methyl/ethyltrimethylsilyl dimethylketene acetal, bases DMF, 80 °C, 18 h 88-100% Efficient ester formation
Purification Na2SO4 drying, filtration, organic extraction Room temperature Standard organic purification

Research Findings and Notes

  • The preparation of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester relies heavily on the availability of substituted piperidinone precursors and the ability to introduce ester groups efficiently.
  • Rh(II)-catalyzed methods provide a powerful tool for constructing complex nitrogen heterocycles with high stereochemical control, applicable to this compound class.
  • Esterification reactions using silyl ketene acetals are highly efficient and yield pure esters suitable for pharmaceutical applications.
  • The use of mild inorganic bases and standard organic purification techniques facilitates scale-up and industrial application.
  • Detailed NMR characterization (e.g., $$^{1}H$$-NMR at 400 MHz in CDCl3) confirms the structure and purity of intermediates and final products.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
Reactant of Route 2
2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester

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